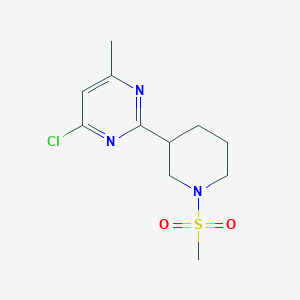
4-(Aminomethyl)-3-(Trifluormethyl)pyrazol
Übersicht
Beschreibung
“4-(Aminomethyl)-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C5H6F3N3 . It is a heterocyclic building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Synthesis Analysis
The synthesis of “4-(Aminomethyl)-3-(trifluoromethyl)pyrazole” involves various methods. One approach is based on the catalytic reduction of 4-nitropyrazoles . Another method involves the 5–6 h hydrogenation of 4-nitrosopyrazoles under pressure (p 10 atm) in the presence of a Pd/C catalyst at 50°С in ethanol .Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-3-(trifluoromethyl)pyrazole” comprises a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group (-CF3) and the aminomethyl group (-NH2CH2-) are attached to the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
4-(Aminomethyl)-3-(Trifluormethyl)pyrazol: wird als Zwischenprodukt in der pharmazeutischen Forschung eingesetzt. Seine Struktur ermöglicht die Herstellung verschiedener Derivate, die bei der Entwicklung neuer Medikamente eingesetzt werden können . Die Fähigkeit der Verbindung, palladiumkatalysierte Kreuzkupplungsreaktionen einzugehen, macht sie besonders wertvoll für die Synthese einer breiten Palette von 5-Aryl-4-Fluor-1H-Pyrazolen, die potenzielle therapeutische Anwendungen haben .
Antimikrobielle Mittel
Untersuchungen haben gezeigt, dass Derivate von This compound signifikante antimikrobielle Eigenschaften aufweisen. Diese Verbindungen haben sich als wirksam erwiesen, um das Wachstum von antibiotikaresistenten grampositiven Bakterien zu hemmen und die Entwicklung von Biofilmen zu verhindern, die häufig gegen konventionelle Behandlungen resistent sind .
Organische Synthese
Im Bereich der organischen Chemie dient This compound als wichtiger Baustein. Es ist an verschiedenen synthetischen Wegen beteiligt und trägt zur Herstellung komplexer organischer Moleküle bei. Insbesondere seine Trifluormethylgruppe ist eine häufige Einheit in organischen Verbindungen, da sie die biologische Aktivität von Molekülen beeinflussen kann .
Pflanzenschutzmittelforschung
Die strukturelle Vielseitigkeit von This compound macht es zu einem Kandidaten für die Entwicklung neuer Pflanzenschutzmittel. Seine Derivate können hinsichtlich ihrer möglichen Verwendung als Pestizide oder Herbizide untersucht werden und bieten so eine neue Möglichkeit, Strategien zum Pflanzenschutz zu verbessern .
Arzneimittelforschung
Die einzigartige chemische Struktur dieser Verbindung ermöglicht es, sie für die Entdeckung neuer Medikamente zu verwenden. Fortschritte in der synthetischen pharmazeutischen Chemie haben es einfacher gemacht, Pyrazolderivate herzustellen, die auf eine Vielzahl pharmakologischer Aktivitäten hin untersucht werden können. Dies beschleunigt den Prozess der Medikamentenentwicklung und eröffnet Möglichkeiten für neuartige Therapeutika .
Wirkmechanismus
Target of Action
The primary targets of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole are antibiotic-resistant Gram-positive bacteria . It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
4-(Aminomethyl)-3-(trifluoromethyl)pyrazole interacts with its bacterial targets by inhibiting their growth and preventing the development of biofilms . This compound has a broad range of inhibitory effects, suggesting that it targets mechanisms that have a global effect on bacterial cell function .
Biochemical Pathways
It is known that the compound’s mode of action involves the inhibition of macromolecular synthesis in the bacterial cells . This results in a broad range of inhibitory effects, affecting multiple biochemical pathways and having a global effect on bacterial cell function .
Pharmacokinetics
Potent compounds in the same class have shown low toxicity to cultured human embryonic kidney cells , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole’s action include the effective inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development . These compounds can also eradicate preformed biofilms effectively .
Action Environment
It is known that the compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of enterococcus faecium , suggesting that it maintains its efficacy in diverse environments.
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,1,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPCPIPIUXYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)

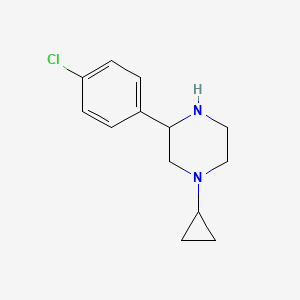
![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)
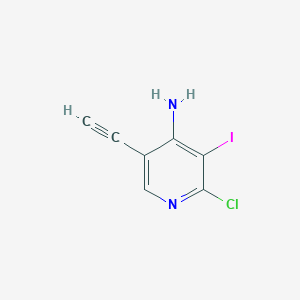
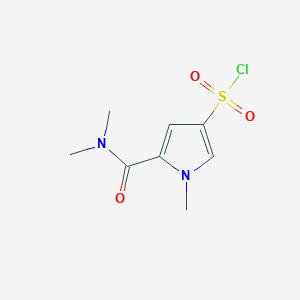

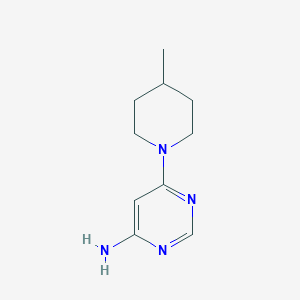
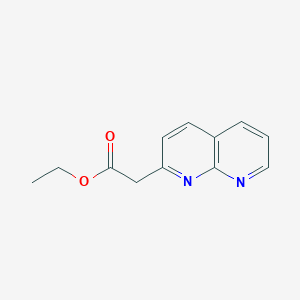
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
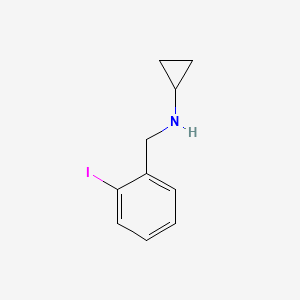
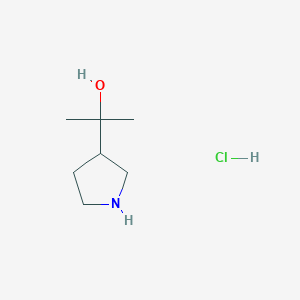
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
